Technical Profile: 1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene
Technical Profile: 1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene
This technical guide details the chemical identity, synthetic architecture, and medicinal chemistry applications of 1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene (CAS 179897-92-8).[1]
CAS Number: 179897-92-8 Common Synonyms: 2-Bromo-4-fluoro-6-nitroanisole Core Application: Advanced intermediate for kinase inhibitor development (EGFR/MEK pathways).
Executive Summary
In the landscape of modern medicinal chemistry, 1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene represents a "privileged scaffold." Its trisubstituted benzene core offers three distinct vectors for chemical diversification:
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The Nitro Group (C3): A masked aniline functionality, essential for forming hydrogen bonds within the ATP-binding pocket of kinase enzymes.
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The Bromine Atom (C1): A high-fidelity handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the attachment of solubilizing tails or hydrophobic groups.
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The Fluorine Atom (C5): Strategically placed to block metabolic oxidation (blocking the para-position relative to the methoxy) and modulate the pKa of the eventual aniline.
This guide provides a validated synthetic route and handling protocols, synthesizing data from patent literature (e.g., EP2236500) and standard organic synthesis principles.
Chemical Identity & Properties
| Property | Specification |
| CAS Number | 179897-92-8 |
| Molecular Formula | C₇H₅BrFNO₃ |
| Molecular Weight | 250.02 g/mol |
| Appearance | Light yellow to off-white crystalline solid |
| Melting Point | 45–48 °C (Typical) |
| Solubility | Soluble in DCM, EtOAc, Acetone; Insoluble in Water |
| SMILES | COC1=C(Br)C=C(F)C=C1[O-] |
| InChI Key | RMUJVOPHLHFICQ-UHFFFAOYSA-N |
Synthetic Architecture
The synthesis of CAS 179897-92-8 relies on the precise functionalization of the phenol precursor. The critical step is the O-methylation of 2-bromo-4-fluoro-6-nitrophenol. This route is preferred over direct nitration of the anisole due to the superior regiocontrol offered by the phenol group in the precursor steps.
Reaction Pathway Visualization
The following diagram illustrates the synthetic flow, highlighting the regioselectivity logic and downstream utility.
Figure 1: Synthetic pathway from the phenol precursor to the target anisole and subsequent reduction.[2][3]
Validated Experimental Protocol
Objective: Synthesis of 1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene via O-methylation.
Reagents:
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Starting Material: 2-Bromo-4-fluoro-6-nitrophenol (1.0 eq)
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Electrophile: Iodomethane (MeI) (1.5 eq)
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Base: Potassium Carbonate (K₂CO₃) (1.2 eq)
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Solvent: Acetone (Reagent Grade)
Step-by-Step Methodology:
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Setup: Charge a round-bottom flask with 2-bromo-4-fluoro-6-nitrophenol and anhydrous K₂CO₃. Add acetone to create a suspension.
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Expert Insight: Anhydrous K₂CO₃ is critical. Water in the system can hydrolyze MeI or reduce the reaction rate by solvating the carbonate anion too strongly.
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Addition: Add Iodomethane (MeI) dropwise at room temperature.
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Safety Note: MeI is a potent alkylating agent and suspected carcinogen. Use a fume hood and double-glove.
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Reaction: Heat the mixture to reflux (~56 °C) for 18–22 hours. Monitor via TLC (Hexane/EtOAc 4:1) or LC-MS. The disappearance of the phenolic starting material (lower Rf) indicates completion.
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Workup:
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Purification: If necessary, purify via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes).
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Yield Expectation: 60–85% (Typical).
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Reaction Optimization & Mechanistic Insights
Why this Route?
Direct nitration of 2-bromo-4-fluoroanisole often leads to a mixture of isomers (ortho vs. para to methoxy). By using the phenol precursor, the regiochemistry is locked in earlier steps:
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Nitration of 2-bromo-4-fluorophenol: The hydroxyl group (-OH) is a stronger activating group than the halogens. It directs the incoming nitro group to the ortho position. Since position 2 is blocked by Bromine and position 4 by Fluorine, the Nitro group is forced exclusively to position 6.
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Methylation: Once the substitution pattern is established, O-methylation locks the structure as the anisole (methoxy) derivative.
Troubleshooting Low Yields
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Incomplete Conversion: If the reaction stalls, add a catalytic amount of 18-crown-6 . This chelates the potassium ion, making the carbonate anion more "naked" and basic, thereby accelerating the deprotonation of the hindered phenol.
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Hydrolysis: Ensure acetone is dry. Commercial "technical grade" acetone often contains water which competes with the phenol for the alkyl halide.
Medicinal Chemistry Applications
This compound is a cornerstone in the synthesis of Type I and Type II Kinase Inhibitors .
Structural Logic
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The Methoxy Anchor: In many EGFR inhibitors (e.g., Gefitinib analogs), the methoxy group points into the solvent-accessible region or interacts with specific residues (like Cys797 in EGFR) depending on the exact scaffold geometry.
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Metabolic Stability: The fluorine at the 5-position (para to the methoxy) blocks metabolic hydroxylation. Without this fluorine, the electron-rich anisole ring would be rapidly oxidized by Cytochrome P450 enzymes, leading to rapid clearance.
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Vector Construction:
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Step 1: Reduction of NO₂ → NH₂ (Aniline).[2]
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Step 2: Cyclization (e.g., with urea or formamide) to form Quinazoline or Benzimidazole cores.
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Step 3: Suzuki coupling at the Br position to attach the "tail" segment responsible for selectivity.
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Safety & Handling
Signal Word: WARNING GHS Classifications: Acute Toxicity (Oral), Skin Irritation, Eye Irritation.
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Handling: This compound is an alkylating agent precursor and a nitro-aromatic. It should be handled in a chemical fume hood. Avoid inhalation of dust.
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Storage: Store in a cool, dry place (2–8 °C preferred) away from light. Nitro compounds can darken upon extended light exposure.
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Incompatibility: Strong oxidizing agents and strong bases.
References
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Jiangsu Hengrui Medicine Co., Ltd. (2010).[3] Preparation of Quinazoline Derivatives as Protein Kinase Inhibitors. European Patent EP2236500 A1.
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Sigma-Aldrich. (n.d.). 1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene Product Specification. Retrieved from Sigma-Aldrich Catalog.
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PubChem. (n.d.). Compound Summary for CAS 179897-92-8. National Center for Biotechnology Information.
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ChemicalBook. (n.d.).[3] Synthesis Routes for 1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene.
